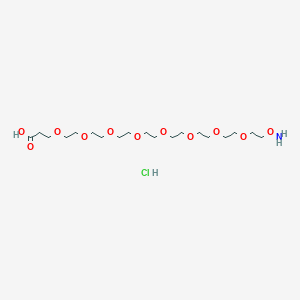

Aminooxy-PEG8-acid

Descripción general

Descripción

Aminooxy-PEG8-acid is a PEG derivative containing an aminooxy group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of Aminooxy-PEG8-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators to form a stable amide bond . The aminooxy group can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis

The molecular structure of Aminooxy-PEG8-acid is represented by the formula C19H39NO11 . It has a molecular weight of 457.5 g/mol . The functional group of this compound is Aminooxy/Acid .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG8-acid reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis

Aminooxy-PEG8-acid has a molecular weight of 457.5 g/mol . It is a PEG derivative containing an aminooxy group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Biocompatible Hydrogels for Cell Adhesion and Tissue Engineering

- Aminooxy-PEG8-acid, in the form of eight-armed aminooxy poly(ethylene glycol), is utilized to form oxime-linked hydrogels. These hydrogels demonstrate favorable mechanical properties, tunable gelation kinetics, and water swelling ratios. They are capable of supporting mesenchymal stem cell incorporation and show high cell viability, making them suitable for biocompatible materials in tissue engineering (Grover et al., 2012).

Scaffold Materials in Tissue Engineering

- Aminooxy-PEG8-acid is used in peptide-based hydrogels, like the PEG8-(FY)3 hexapeptide, to create scaffold materials. These materials exhibit new architectures, improved mechanical properties, and enhanced biofunctionality, making them suitable for cell growth and tissue engineering applications (Diaferia et al., 2019).

Chemoselective Conjugation to Proteins

- Aminooxy end-functional polymers synthesized by ATRP (Atom Transfer Radical Polymerization) demonstrate the ability to form chemoselective oxime bonds with proteins. This method is significant for preparing bioconjugates with defined properties, important in pharmaceutical and biotechnical applications (Heredia et al., 2007).

Enhancing Biocompatibility and Cellular Interactions

- Studies show that poly(ethylene glycol), including forms like Aminooxy-PEG8-acid, can induce metabolic modulations and survival autophagy in cells by creating an intracellular hypoxic environment. This enhances the biocompatibility of PEG and suggests its potential in drug delivery systems (Xu et al., 2017).

Polymer-Drug Conjugates for Drug Delivery

- Aminooxy-PEG8-acid and similar PEG derivatives are used in the conjugation of polymers with biologically active components. This method is important for the targeted delivery of drugs and reducing systemic toxicity in various clinical applications (Khandare & Minko, 2006).

Site-Specific PEGylation of Therapeutic Proteins

- The attachment of PEG, including derivatives like Aminooxy-PEG8-acid, to therapeutic proteins is a key strategy in pharmaceutical research. It aids in stabilizing proteins for in vivo applications, improving pharmacokinetics, and retaining protein activity (Nischan & Hackenberger, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO11.ClH/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22;/h1-18,20H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRILKOVZVJNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 154726383 | |

CAS RN |

2055013-68-6 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(aminooxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

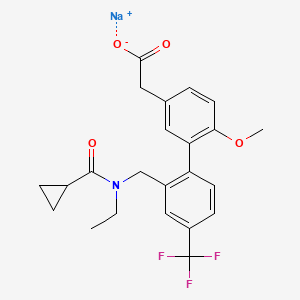

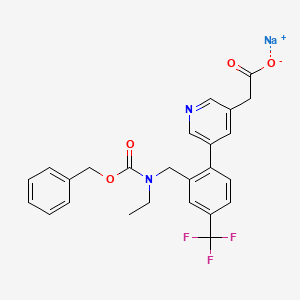

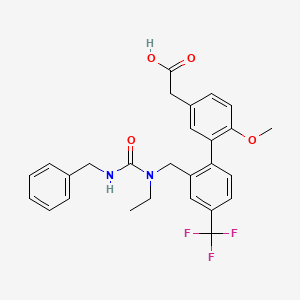

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)